molecular formula C15H10 B1676456 4H-Cyclopenta[def]phenanthrene CAS No. 203-64-5

4H-Cyclopenta[def]phenanthrene

Cat. No. B1676456
CAS RN: 203-64-5
M. Wt: 190.24 g/mol
InChI Key: RKZDZWJDQTZDLD-UHFFFAOYSA-N
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Description

4H-Cyclopenta[def]phenanthrene, also known as 4,5-methylenephenanthrene, is a chemical compound with the molecular formula C15H10 . It has been used as an indicator in the synthesis of homopolymers and block copolymers of styrene and dienes with variable 1,2-polydiene content .


Synthesis Analysis

4H-Cyclopenta[def]phenanthrene (CPP) can be synthesized from pyrene in a three-step procedure . The key steps in this methodology are the ring contraction of pyrene-4,5-dione to oxoCPP in a single step, as well as the direct reduction of oxoCPP to CPP . This method is characterized by the use of relatively non-hazardous reagents and fully optimized purification procedures .


Molecular Structure Analysis

The molecular structure of 4H-Cyclopenta[def]phenanthrene consists of a cyclopenta ring fused with a phenanthrene ring .


Chemical Reactions Analysis

The synthesis of 4H-Cyclopenta[def]phenanthrene involves a ring contraction of pyrene-4,5-dione to oxoCPP in a single step, followed by the direct reduction of oxoCPP to CPP .


Physical And Chemical Properties Analysis

4H-Cyclopenta[def]phenanthrene has a molecular weight of 190.24 g/mol .

Scientific Research Applications

Synthesis and Photophysical Properties

A novel 4H-cyclopenta[def]phenanthrene (CPP) derivative incorporating a bis-methylsulfanyl-methylene unit was synthesized, demonstrating significant photophysical properties with applications in electroluminescent polymers. This derivative, poly-((2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta[def]phenanthrene))-alt-(2,6-(4-(bis(methylsulfanyl)methylene)-4H-cyclopenta[def]-phenanthrene))) (PCPP-MSC), exhibited absorption and photoluminescence (PL) emission peaks in the UV-visible spectrum, indicating its potential in optoelectronic devices (Song et al., 2009).

Application in Photovoltaic Cells

The incorporation of 4H-cyclopenta[def]phenanthrene into low-bandgap conjugated polymers was evaluated for use in photovoltaic cells. These polymers, particularly those combined with 4,7-dithienyl-2,1,3-benzothiadiazole units, showed promising power conversion efficiencies, highlighting the potential of CPP derivatives in solar energy conversion (Kim et al., 2010).

Environmental Degradation and Photocatalysis

Research has also focused on the environmental degradation of phenanthrene, a polycyclic aromatic hydrocarbon closely related to 4H-cyclopenta[def]phenanthrene , using novel photocatalytic materials. These studies aim to understand the degradation mechanisms and develop more efficient methods for removing such pollutants from water resources, indicating the broader environmental applications of CPP-related compounds (Fu et al., 2018).

Nanocomposite Materials for Environmental Remediation

In the context of environmental remediation, metal-based nanocomposite materials incorporating 4H-cyclopenta[def]phenanthrene or similar structures have been developed for the efficient photocatalytic degradation of phenanthrene from aqueous solutions. These materials demonstrate the utility of CPP derivatives in treating polycyclic aromatic hydrocarbons, contributing to cleaner water and mitigating environmental pollution (Chauhan et al., 2021).

Biodegradation and Toxicity Studies

Research into the biodegradation and toxicity of phenanthrene, akin to studies on 4H-cyclopenta[def]phenanthrene , offers insights into the biological impacts of these compounds. Studies on organisms such as the marine medaka (Oryzias melastigma) reveal the reproductive and transgenerational toxicities of phenanthrene, underscoring the significance of understanding and managing the environmental presence of similar compounds (Sun et al., 2015).

Future Directions

4H-Cyclopenta[def]phenanthrene is a valuable building block in the production of photoactive polymers, which find use in a wide range of organic electronic applications . It is particularly important in the development of blue-colored, organic light-emitting diodes (OLEDs), which remains a challenge in the field . The development of a novel, gram-scale synthesis of CPP in three steps, starting from pyrene, could make CPP more accessible in useful quantities .

properties

IUPAC Name

tetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),6,8(13),9,11-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10/c1-3-10-7-8-11-4-2-6-13-9-12(5-1)14(10)15(11)13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZDZWJDQTZDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC3=C2C4=C(C=CC=C41)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1024887
Record name 4H-Cyclopenta(def)phenanthrene
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Cyclopenta[def]phenanthrene

CAS RN

203-64-5
Record name 4H-Cyclopenta[def]phenanthrene
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Record name Methylenephenanthrene
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Record name Methylenephenanthrene
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Record name 4H-Cyclopenta(def)phenanthrene
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Record name 4H-cyclopenta[def]phenanthrene
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Record name METHYLENEPHENANTHRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
721
Citations
A Decken, JF Britten… - Journal of the American …, 1993 - ACS Publications
The tetracyclic system 4/f-cyclopenta [def] phenanthrene (cppH) forms the complexes (ij6-cppH) Cr (CO) 3 (2) and [(ij5-cppH) Mn (CO) 3] PF6 (13); in both cases the metal is bonded to a …
Number of citations: 55 pubs.acs.org
S Hagen, H Christoph, G Zimmermann - Tetrahedron, 1995 - Elsevier
Fluoreno[1,9,8-abcd]corannulene (4) and difluoreno[1,9,8,7-cdefg;2′,1′,9′,8′-klmno]anthracene (8) have been synthesized by multistage thermal and catalytic dehydrocyclization …
Number of citations: 36 www.sciencedirect.com
M Yoshida, H Hirota, M Minabe… - Journal of Chemical and …, 1981 - ACS Publications
The nitration and the Frledei-Cratte acetylation of nitro-, acetyl-, and bromo-4 H-cyciopenta [defjphenanthrene were carried out. The reactions of 1, 2, and 3 isomers gave predominantly …
Number of citations: 6 pubs.acs.org
M MINABA, K SUZUKI - Journal of Synthetic Organic Chemistry …, 1986 - jstage.jst.go.jp
4H-Cyclopenta [def] phenanthrene (1) is an interesting polycyclic aromatic hydrocarbon having active methylene group. Recently, 1 attracts attention in the field of environmental …
Number of citations: 7 www.jstage.jst.go.jp
Y Jin, C Yoo, K Kim, S Song, J Kim, J Kim, H Suh - Synthetic metals, 2008 - Elsevier
Novel blue emitters, 2-[10-(4,4-dioctyl-4H-cyclopenta[def]phenanthrene-2-yl)-9-anthryl]-4,4-dioctyl-4H-cyclopenta[def]phenanthrene (OCPA) and 4,4,4′,4′,4″,4″-hexaoctyl-2,6′:2′…
Number of citations: 9 www.sciencedirect.com
A van der Ham, HS Overkleeft… - European Journal of …, 2021 - Wiley Online Library
4H‐Cyclopenta[def]phenanthrene (CPP) is a valuable building block in the production of photoactive polymers, which find use in a wide range of organic electronic applications. Of …
T Liu, HX Zhang, BH Xia - Polymer, 2008 - Elsevier
Geometries, ionization potentials (IPs), electron affinities (EAs) and optical properties of two series of π-conjugated oligomers (2,6-(4,4-bis(2-ethylthexyl)-4H-cyclopenta-[def]-…
Number of citations: 5 www.sciencedirect.com
S Song, Y Jin, SH Kim, JH Kim, K Lee, H Suh - Polymer journal, 2009 - nature.com
A novel 4H-cyclopenta [def] phenanthrene (CPP) derivative with bis-methylsulfanyl-methylene unit was synthesized from CPP, CH 3 I, and CS 2. The structure and absolute …
Number of citations: 3 www.nature.com
S Song, Y Jin, J Kim, SH Park, SH Kim, K Lee, H Suh - Polymer, 2008 - Elsevier
Poly(2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta[def]phenanthrene)) (PCPP) is a stable blue light emitting conjugated polymer even after annealing at 150C or operation of the device in air…
Number of citations: 15 www.sciencedirect.com
A Decken - 1993 - macsphere.mcmaster.ca
Transition-metal complexes of the tetracyclic system 4H-cyclopenta[def]phenanthrene (cppH) have been prepared for a series of metals, ie (η⁶-cppH)Cr(CO)₃, (η⁶-cppH)Mn(CO)₃⁺ …
Number of citations: 1 macsphere.mcmaster.ca

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